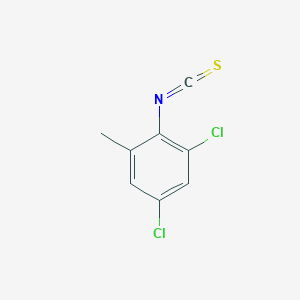
1,5-Dichloro-2-isothiocyanato-3-methylbenzene
Descripción general
Descripción
The compound "1,5-Dichloro-2-isothiocyanato-3-methylbenzene" is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis, characterization, and structural analysis of various chlorinated and substituted benzene derivatives, which can be relevant to understanding similar compounds. For instance, the structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using X-ray and neutron powder diffraction, indicating significant internal vibrations within the molecule . This suggests that chlorinated benzene derivatives can have complex internal dynamics that might also be present in 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.
Synthesis Analysis
The synthesis of substituted benzene derivatives is a common theme in the provided papers. For example, substituted 1,5-dihydrobenzo[e]-2,4-dithiepins and 1,2-di(acylvinylthiomethyl)-4,5-dimethylbenzenes were synthesized from α-acetylene ketones and a dimethyl di(mercaptomethyl)benzene precursor . Another synthesis approach involved treating a bis(chloromercurio) aromatic compound with methylmagnesium chloride to obtain a dimagnesiated benzene derivative . These methods highlight the reactivity of substituted benzene rings and the use of organometallic reagents in synthesis, which could be applicable to the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives is crucial for understanding their chemical behavior. The crystal structure of 1,2,4-trichloro-3,5,6-trimethylbenzene was determined to be monoclinic with a crystallographic center of symmetry . This paper also discusses orientational disorder in the crystal, which could be a consideration for the molecular structure analysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.
Chemical Reactions Analysis
Chemical reactions involving substituted benzene derivatives can lead to a variety of products. For instance, the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization was reported . This demonstrates the potential for intramolecular reactions to occur in substituted benzene compounds, which may also be relevant for the chemical reactions of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, they do provide insights into the properties of related compounds. For example, the low-temperature study of 1,3,5-trichloro-2,4,6-trifluorobenzene showed no phase transition, which could be indicative of the stability of the compound's crystal structure . Such information can be useful when considering the physical state and stability of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene under various conditions.
Aplicaciones Científicas De Investigación
1. Synthesis of Isothiocyanates
- Application Summary: Isothiocyanates are important organic synthetic intermediates and are widely applied in bioconjugate chemistry . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Method of Application: This reaction was carried out under the protection of nitrogen and mild condition, with dimethylbenzene as solvent . The yields of some products could be more than 90% .
- Results: This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .
2. Anticancer Properties of Isothiocyanates
- Application Summary: Isothiocyanates have shown potential as adjuvants of cisplatin chemotherapy . They have been found to decrease the cisplatin tolerance of cisplatin-resistant variant of A549 (A549CisR) and advanced (stage 4) NSCLC cell line H1581 .
- Method of Application: The study compared the anticancer properties of 36 structurally diverse isothiocyanates against NSCLC cells with the ALDH inhibitor disulfiram (DSF) .
- Results: Long-term supplementation with ITC 1- (isothiocyanatomethyl)-4-phenylbenzene reverses the EMT phenotype and migratory potential of A549CisR to the level presented by parental A549 cells, increasing E-Cadherin expression, followed by decreased expression of ABCC1 and ALDH3A1 .
3. Isothiocyanates as Chemoselective Electrophiles
- Application Summary: Isothiocyanates are considered to be important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
- Method of Application: The synthesis of isothiocyanates is achieved through the reactions of phenyl chlorothionoformate with various primary amines .
- Results: This method has advantages with low toxicity, safety, low cost, and high output rate. It has the potential to realize the industrial production of some complicated isothiocyanates .
4. Isothiocyanates as Aldehyde Dehydrogenase (ALDH) Inhibitors
- Application Summary: Isothiocyanates, such as 1-Isothiocyanato-3,5-bis (trifluoromethyl)benzene, have been found to decrease the cisplatin tolerance of cisplatin-resistant variant of A549 (A549CisR) and advanced (stage 4) NSCLC cell line H1581 .
- Method of Application: The study compared the anticancer properties of 36 structurally diverse isothiocyanates against NSCLC cells with the ALDH inhibitor disulfiram (DSF) .
- Results: Long-term supplementation with ITC 1- (isothiocyanatomethyl)-4-phenylbenzene reverses the EMT phenotype and migratory potential of A549CisR to the level presented by parental A549 cells, increasing E-Cadherin expression, followed by decreased expression of ABCC1 and ALDH3A1 .
5. Isothiocyanates in Bioconjugate Chemistry
- Application Summary: Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
- Method of Application: The synthesis of isothiocyanates is achieved through the reactions of phenyl chlorothionoformate with various primary amines .
- Results: This method has advantages with low toxicity, safety, low cost, and high output rate. It has the potential to realize the industrial production of some complicated isothiocyanates .
6. Isothiocyanates as Aldehyde Dehydrogenase (ALDH) Inhibitors
- Application Summary: Isothiocyanates, such as 1-Isothiocyanato-3,5-bis (trifluoromethyl)benzene, have been found to decrease the cisplatin tolerance of cisplatin-resistant variant of A549 (A549CisR) and advanced (stage 4) NSCLC cell line H1581 .
- Method of Application: The study compared the anticancer properties of 36 structurally diverse isothiocyanates against NSCLC cells with the ALDH inhibitor disulfiram (DSF) .
- Results: Long-term supplementation with ITC 1- (isothiocyanatomethyl)-4-phenylbenzene reverses the EMT phenotype and migratory potential of A549CisR to the level presented by parental A549 cells, increasing E-Cadherin expression, followed by decreased expression of ABCC1 and ALDH3A1 .
Propiedades
IUPAC Name |
1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPHFOQAAZPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371083 | |
| Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-isothiocyanato-3-methylbenzene | |
CAS RN |
306935-83-1 | |
| Record name | 1,5-Dichloro-2-isothiocyanato-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)
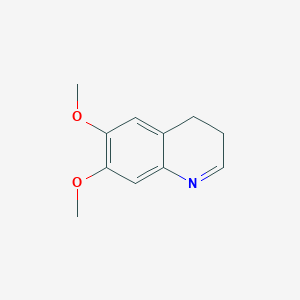

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)
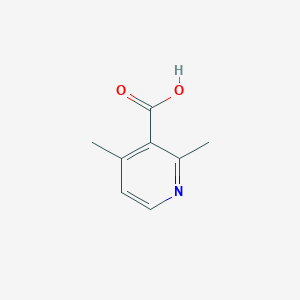
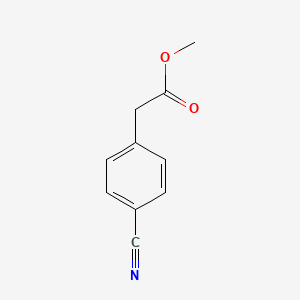
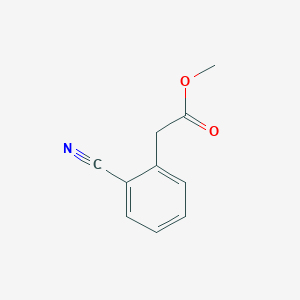
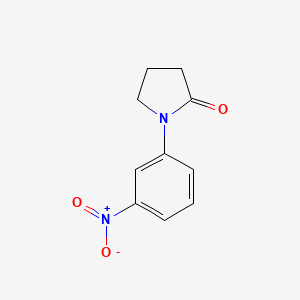
![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)
